1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone
Description
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is an indole-derived compound featuring a benzyl group at the N1 position, a methyl group at C2, and a prop-2-ynoxy substituent at C5. The ethanone moiety at C3 enhances its bioactivity, particularly in targeting Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR) . Its structural uniqueness lies in the prop-2-ynoxy group (OCH₂C≡CH), which introduces steric and electronic effects distinct from bulkier or more polar substituents in analogous compounds. This compound’s design leverages bioisosteric principles to optimize interactions with enzymatic pockets, as seen in studies on indole-based inhibitors .
Properties
CAS No. |
552284-22-7 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(1-benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone |
InChI |
InChI=1S/C21H19NO2/c1-4-12-24-18-10-11-20-19(13-18)21(16(3)23)15(2)22(20)14-17-8-6-5-7-9-17/h1,5-11,13H,12,14H2,2-3H3 |
InChI Key |
IRPHVSSKLFJQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCC#C)C(=O)C |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, methyl, and prop-2-ynoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of apoptotic proteins .
- A notable case study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its efficacy as a therapeutic agent against specific cancers .
-
Antimicrobial Properties
- The compound has exhibited promising antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays revealed that it effectively inhibits the growth of Staphylococcus aureus and Candida albicans .
- A comprehensive study compared its antimicrobial efficacy with standard antibiotics, showing that it can serve as an alternative treatment option for resistant strains .
-
Neuroprotective Effects
- Neuroprotection is another area where this compound shows potential. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
- In animal models, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation, highlighting its therapeutic potential .
Material Science Applications
- Organic Electronics
- The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Studies show that devices incorporating this compound exhibit enhanced efficiency compared to traditional materials, paving the way for its use in next-generation electronic applications .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyl and prop-2-ynoxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their pharmacological profiles:
*Inferred molecular formula based on structural analysis.
Key Observations:
- Prop-2-ynoxy vs.
- Triazolylmethoxy Substitution: Bioisosteric replacement with a triazole ring () introduces hydrogen-bonding capabilities, improving Mtb-DHFR binding affinity compared to the target compound’s alkyne group .
- Alkyl Chain Variations: JWH-250’s pentyl group at N1 and methoxyphenyl at C3 exemplify how lipophilic substituents can shift activity toward neurological targets (e.g., cannabinoid receptors) rather than antibacterial applications .
Pharmacological and Physicochemical Properties
- Mtb-DHFR Inhibition: The target compound’s benzyl and methyl groups enhance fit into Mtb-DHFR’s hydrophobic pocket, while the prop-2-ynoxy group may disrupt folate binding via steric effects . In contrast, triazolylmethoxy derivatives () exhibit superior selectivity due to nitrogen-mediated interactions .
- Solubility and Stability: Prop-2-ynoxy’s compact structure likely improves solubility compared to bulkier analogs (e.g., benzyloxy). However, the alkyne’s reactivity may pose stability challenges under acidic conditions .
Crystallographic and Structural Studies
Studies on tricyclic ethanone derivatives () highlight the role of substituent geometry in crystal packing and stability. The target compound’s linear alkyne may facilitate tighter packing compared to branched groups, as observed in SHELX-refined structures .
Biological Activity
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse scientific literature.
Chemical Structure
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C19H19NO3
- Molecular Weight : 313.36 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole framework and subsequent modifications to introduce the benzyl and propynoxy groups. A recent study highlights the use of various catalysts and reaction conditions to optimize yields and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
Antiviral Activity
Molecular docking studies have shown that this compound interacts favorably with viral targets, including those associated with hepatitis B and COVID-19. The binding affinities were found to be comparable or superior to reference ligands used in antiviral drug development .
In particular, docking simulations indicated strong interactions with the active sites of viral proteases, which are critical for viral replication. The results are illustrated in Table 2.
| Virus | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Hepatitis B | Capsid Y132A mutant | -9.5 |
| COVID-19 | Main protease | -10.2 |
Case Studies
Several case studies have been published exploring the biological activities of related compounds within the indole family. For instance, one study investigated the derivatives of indole-based compounds and their effects on cell viability in cancer lines, noting that modifications at the 5-position significantly enhanced cytotoxicity .
Another study focused on the structure–activity relationship (SAR) of similar compounds, revealing that the introduction of different functional groups could modulate biological activity, emphasizing the importance of structural variations in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
